molecular formula C16H22N2O2 B11754138 1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one

1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one

Cat. No.: B11754138
M. Wt: 274.36 g/mol
InChI Key: ORMIWVAARBQQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one is a complex organic compound featuring a unique structure that combines a hexahydropyrrolo[3,4-c]pyrrole core with a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxidative cyclization of allyltosylamides in the presence of palladium acetate (Pd(OAc)2) and acetic acid can yield the desired pyrrolo[3,4-c]pyrrole core . Additionally, the use of isocyanide-based reactions, such as the one-pot three-component reaction involving alkyl isocyanide, dibenzoylacetylene, and hexachloroacetone, can also be employed .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethanone moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in anhydrous conditions with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hexahydropyrrolo[3,4-c]pyrrole core with a phenoxyethanone moiety sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-(3,3-dimethyl-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-phenoxyethanone

InChI

InChI=1S/C16H22N2O2/c1-16(2)14-10-18(9-12(14)8-17-16)15(19)11-20-13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3

InChI Key

ORMIWVAARBQQBX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CN(CC2CN1)C(=O)COC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.